4-Bromo-2-pentene

Description

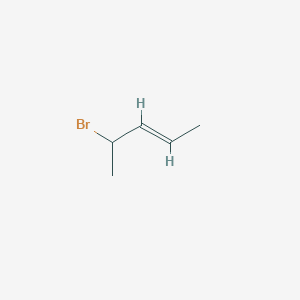

4-Bromo-2-pentene (C₅H₉Br) is an unsaturated bromoalkene characterized by a double bond between carbons 2 and 3 and a bromine atom at carbon 3. It is synthesized via the hydrobromination of 1,3-pentadiene, where the reaction favors the thermodynamic product due to the stability of the allylic secondary carbocation intermediate . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of alkenes, dienes, and functionalized derivatives. Its reactivity is influenced by the conjugated double bond and the electron-withdrawing bromine substituent, making it valuable in electrophilic addition and elimination reactions.

Propriétés

IUPAC Name |

(E)-4-bromopent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-3-4-5(2)6/h3-5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPODSDLKCMVON-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-2-pentene can be synthesized through the bromination of 2-pentene. The reaction typically involves the addition of bromine (Br2) to 2-pentene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 2-pentene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-pentene in large reactors, followed by purification steps to isolate the desired product. The purification typically involves distillation or recrystallization to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-pentene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form 1,3-pentadiene.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium alkoxides (NaOR) in an alcohol solvent.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol or sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Addition Reactions: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Major Products:

Substitution Reactions: Corresponding alcohols, ethers, or amines.

Elimination Reactions: 1,3-Pentadiene.

Addition Reactions: 2,3-Dibromo-4-pentene or 2-bromo-4-pentene

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 4-Bromo-2-pentene serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as substitution, elimination, and addition, making it versatile for creating diverse chemical entities.

- Synthesis of Pharmaceuticals : The compound is utilized in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. For example, derivatives of this compound are explored for their potential therapeutic properties, contributing to drug development efforts.

2. Biochemical Research

- Mechanism Studies : Researchers employ this compound to study reaction mechanisms involving nucleophilic substitutions and eliminations. The bromine atom's reactivity allows for detailed investigations into reaction pathways and product formation .

3. Agrochemical Development

- Pesticide Synthesis : The compound is also significant in developing agrochemicals, particularly pesticides. Its derivatives can be engineered to enhance biological activity against pests while maintaining environmental safety.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated that this compound could be transformed into various pharmaceutical compounds through selective substitution reactions. For instance, when treated with sodium hydroxide, it yielded corresponding alcohols that serve as precursors for analgesics and anti-inflammatory drugs.

Case Study 2: Agrochemical Applications

In agrochemical research, derivatives of this compound were synthesized and tested for their efficacy against specific plant pathogens. The results indicated enhanced activity compared to existing commercial products, highlighting the compound's potential in agricultural applications.

Mécanisme D'action

The mechanism of action of 4-bromo-2-pentene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

2-Bromo-4-methylpentane (C₆H₁₃Br)

- Structure : A saturated bromoalkane with a methyl branch at carbon 4.

- Molecular Weight : 165.071 g/mol (vs. ~149.03 g/mol for 4-Bromo-2-pentene) .

- Key Differences :

- Lacks the double bond present in this compound, reducing reactivity toward electrophilic additions.

- The methyl group enhances steric hindrance, affecting nucleophilic substitution pathways.

5-Bromo-2-methyl-2-pentene (C₆H₁₁Br)

- Structure : Features a double bond at carbons 2–3 and bromine at carbon 5, with a methyl group at carbon 2.

- Key Differences: Bromine placement at the terminal carbon (C5) alters regioselectivity in reactions compared to this compound.

Methyl trans-4-bromo-2-butenoate (C₆H₇BrO₂)

- Structure : A conjugated ester with bromine at C4 and a double bond at C2–3.

- Key Differences: The electron-withdrawing ester group (-COOCH₃) increases polarization of the double bond, enhancing reactivity in Michael additions.

This compound :

- Reactivity : Undergoes electrophilic additions (e.g., with H₂O or Cl₂) at the double bond. The bromine atom facilitates elimination reactions to regenerate dienes.

- Applications : Precursor for synthesizing polymers, agrochemicals, and pharmaceuticals. Used in the production of 4-methyl-1,5-heptadiene .

2-Bromo-4-methylpentane :

- Reactivity : Primarily undergoes SN2 substitutions due to the primary bromine position.

Methyl trans-4-bromo-2-butenoate :

Activité Biologique

4-Bromo-2-pentene is an organic compound with the molecular formula CHBr. It belongs to the class of bromoalkenes and exhibits significant chemical reactivity due to the presence of the bromine atom, which influences its biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.

This compound can be synthesized through several methods, including:

- Electrophilic Addition : The addition of hydrogen bromide (HBr) to 2-pentene results in the formation of bromoalkanes, including this compound as a product.

- Halogenation : The reaction of pentene with bromine in a nonpolar solvent can yield various bromoalkenes, including this compound.

The compound can exist in different stereoisomeric forms due to its chiral centers, which may influence its biological interactions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various brominated alkenes, including this compound. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that this compound has potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 75 | Escherichia coli |

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC values indicating effective concentrations for inducing cell death.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.

- Interference with Cellular Signaling : Brominated compounds can affect signaling pathways related to cell survival and proliferation, potentially leading to altered gene expression profiles.

- Membrane Disruption : The lipophilic nature of bromoalkenes allows them to integrate into cellular membranes, disrupting their integrity and function.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Bromo-2-pentene, and how do reaction conditions influence yield?

- Methodology : this compound is typically synthesized via allylic bromination of 2-pentene using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) . Alternatively, hydrobromination of 1,3-pentadiene with HBr can yield the compound, though regioselectivity must be controlled using steric or electronic directing groups. Reaction temperature (0–25°C) and solvent polarity (e.g., CCl₄ vs. THF) significantly affect product distribution. Gas chromatography (GC) and NMR are critical for verifying purity and isomer ratios .

Q. How can spectroscopic techniques (IR, MS, NMR) distinguish this compound from structural isomers?

- Methodology :

- IR : The C-Br stretch appears as a broad peak near 550–650 cm⁻¹, while alkene C-H out-of-plane bending occurs at 960–980 cm⁻¹ (trans-configuration) .

- NMR : The vinylic proton (δ 5.2–5.8 ppm) shows coupling patterns (J = 10–16 Hz for trans). The bromine-bearing carbon (C4) in ¹³C NMR appears at δ 30–40 ppm, distinct from alkyl bromides (δ 20–25 ppm) .

- MS : Molecular ion [M]⁺ at m/z 150 (C₅H₉Br) with fragmentation peaks at m/z 71 (loss of Br) and m/z 41 (allylic cleavage) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH° or boiling points) for this compound?

- Methodology : Discrepancies in phase-change data (e.g., boiling points varying by 5–10°C across studies) may arise from isomer impurities or calibration errors in GC methods . Validate data using NIST-standardized techniques:

Vapor pressure measurements via static or dynamic methods.

Comparative analysis with structurally similar bromoalkenes (e.g., 3-bromo-1-pentene) to identify outliers.

Quantum mechanical calculations (DFT or MP2) to predict ΔfH° and compare with experimental values .

Q. How does this compound’s reactivity in elimination reactions differ under acidic vs. basic conditions, and what mechanistic insights does this provide?

- Methodology :

- Acidic conditions (e.g., H₂SO₄): Promote E1 mechanisms, favoring carbocation stability. The major product is 1,3-pentadiene via β-hydrogen elimination at C3 .

- Basic conditions (e.g., KOH/EtOH): Follow E2 pathways, with anti-periplanar geometry determining selectivity. Predominant formation of 1,4-pentadiene due to steric hindrance at C2 .

- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 25°C vs. 80°C) and monitor product ratios via GC-MS to distinguish pathways .

Q. What computational approaches are optimal for modeling this compound’s conformational stability and electronic properties?

- Methodology :

- Conformational analysis : Use DFT (B3LYP/6-31G*) to calculate rotational barriers between s-cis and s-trans conformers. Compare with experimental IR/Raman data for validation .

- Electron density mapping : Employ NBO analysis to quantify hyperconjugation effects between the C-Br bond and π-system, influencing reactivity in electrophilic additions .

Q. How can this compound serve as a precursor in asymmetric catalysis or chiral ligand synthesis?

- Methodology :

- Chiral auxiliaries : Functionalize the bromine site with enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) to create ligands for transition-metal catalysts (e.g., Ru or Pd complexes) .

- Cross-coupling : Use Suzuki-Miyaura reactions with arylboronic acids to generate substituted pentene derivatives for ligand libraries. Monitor enantiomeric excess (ee) via chiral HPLC .

Methodological Challenges and Solutions

Q. How to address low yields in allylic bromination reactions targeting this compound?

- Troubleshooting :

- Radical scavengers : Add inhibitors (e.g., BHT) to minimize chain-termination side reactions.

- Solvent optimization : Use non-polar solvents (CCl₄) to stabilize radical intermediates and reduce polar byproducts .

- Light intensity control : Adjust UV wavelength (254–365 nm) to modulate initiation rates and improve selectivity .

Q. What strategies validate the purity of this compound in kinetic studies, particularly when trace isomers skew results?

- Validation :

Preparative GC : Isolate pure fractions for kinetic trials.

Isotopic labeling : Introduce deuterium at the allylic position (C3) to track reaction pathways via MS/MS.

In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate species during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.